Product packaging for 4-Hydroxy-3-methoxy-5-nitrocinnamic acid(Cat. No.:)

4-Hydroxy-3-methoxy-5-nitrocinnamic acid

Cat. No.: B8540145
M. Wt: 239.18 g/mol
InChI Key: PQFQIWNHGCVXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-methoxy-5-nitrocinnamic acid is a multifunctional cinnamic acid derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a phenolic hydroxyl group, a methoxy group, a nitro group, and a cinnamic acid backbone, making it a versatile building block for the synthesis of more complex molecules. Its structure is analogous to other nitro-substituted vanillin derivatives, which are established as key precursors in pharmaceutical development . Researchers can utilize this compound as a critical intermediate in the synthesis of potential therapeutic agents. Similar nitro-hydroxy-methoxy benzoic acid derivatives have been documented for their antimicrobial properties and role in creating analgesics, anti-inflammatory drugs, and antibiotics . The compound's reactivity allows for further chemical modifications at its various functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. It is strictly for use in laboratory research and development. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO6 B8540145 4-Hydroxy-3-methoxy-5-nitrocinnamic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9NO6/c1-17-8-5-6(2-3-9(12)13)4-7(10(8)14)11(15)16/h2-5,14H,1H3,(H,12,13)

InChI Key

PQFQIWNHGCVXIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxy 3 Methoxy 5 Nitrocinnamic Acid

Classical and Retrosynthetic Approaches

A retrosynthetic analysis of 4-hydroxy-3-methoxy-5-nitrocinnamic acid suggests a logical sequence of synthetic steps. The primary disconnection involves the nitro group, pointing to a late-stage electrophilic nitration of a suitable precursor. This precursor, 4-hydroxy-3-methoxycinnamic acid (more commonly known as ferulic acid), already possesses the core cinnamic acid structure with the required hydroxyl and methoxy (B1213986) substituents. A further disconnection of the ferulic acid backbone at the double bond reveals a C-C bond formation that can be achieved through classical condensation reactions, starting from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and a two-carbon building block.

Condensation Reactions for Cinnamic Acid Backbone Formation

The formation of the cinnamic acid backbone is a cornerstone of this synthesis, classically achieved through condensation reactions. The Knoevenagel-Doebner condensation is a prominent method, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, followed by decarboxylation.

In this context, vanillin serves as the aldehyde. The reaction is typically catalyzed by a weak base, such as pyridine (B92270), often with a co-catalyst like piperidine. chemicalbook.comorgsyn.orglookchem.com The process involves the initial formation of a vinylogous dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final cinnamic acid derivative.

Table 1: Representative Conditions for Knoevenagel-Doebner Condensation

Aldehyde Reagent Catalyst/Solvent Conditions Product
4-methoxybenzaldehyde Malonic acid Pyridine / Piperidine Reflux, 4h 4-methoxycinnamic acid chemicalbook.com
p-hydroxybenzaldehyde Malonic acid Pyridine / Aniline Reflux, 1h p-Hydroxycinnamic acid researchgate.net

This approach is effective for establishing the crucial α,β-unsaturated carboxylic acid moiety of the target molecule, starting from readily available precursors.

Electrophilic Aromatic Substitution for Nitration

With the ferulic acid backbone established, the next key transformation is the introduction of the nitro group onto the aromatic ring via electrophilic aromatic substitution. The position of nitration is directed by the existing substituents: the hydroxyl (-OH) and methoxy (-OCH₃) groups are strongly activating and ortho-, para-directing, while the cinnamoyl group (-CH=CHCOOH) is deactivating and meta-directing. The target position, C5, is ortho to the powerful hydroxyl directing group and meta to the methoxy group, making it a feasible, albeit potentially competitive, site for nitration.

Traditional nitration methods using a mixture of concentrated nitric acid and sulfuric acid can be harsh, leading to oxidation of the phenol (B47542) and the vinyl group, as well as potential polynitration. ias.ac.instmarys-ca.edu Therefore, milder and more selective nitrating agents are often preferred for highly activated phenolic compounds. ias.ac.in Methodologies employing sodium nitrite (B80452) in the presence of an oxidant like tetrabutylammonium (B224687) dichromate (TBAD) under neutral aprotic conditions have been reported for the efficient mononitration of various phenols. ias.ac.in

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Nitration

Substituent Activating/Deactivating Ortho/Para/Meta Directing
-OH (Hydroxyl) Strongly Activating Ortho, Para
-OCH₃ (Methoxy) Strongly Activating Ortho, Para

The careful selection of the nitrating agent and reaction conditions is critical to achieve the desired 5-nitro substitution without degrading the sensitive functional groups present on the ferulic acid precursor.

Protection-Deprotection Strategies

Given the sensitivity of the phenolic hydroxyl and carboxylic acid groups to certain reaction conditions, particularly strong acids or oxidants used in nitration, protection-deprotection strategies are often integral to a successful synthesis. organic-chemistry.org A protecting group is a temporarily attached moiety that masks a functional group's reactivity, allowing other transformations to occur elsewhere in the molecule. organic-chemistry.org

Hydroxyl Group Protection: The phenolic hydroxyl group can be protected to prevent oxidation during nitration. A common strategy is acetylation to form an ester (e.g., using acetic anhydride), which can be later removed by hydrolysis.

Carboxyl Group Protection: The carboxylic acid can be converted into an ester (e.g., a methyl or ethyl ester) to prevent it from interfering with certain reactions. This also increases the solubility of the compound in organic solvents. The ester can be readily hydrolyzed back to the carboxylic acid, typically under basic or acidic conditions, as a final step in the synthesis.

The choice of protecting groups must be orthogonal, meaning that one group can be removed selectively without affecting the other, allowing for a controlled and efficient synthetic sequence. sigmaaldrich.com

Modern and Green Chemistry Principles in Synthesis

Contemporary synthetic chemistry emphasizes the use of methods that are more efficient, produce less waste, and use milder conditions, aligning with the principles of green chemistry.

Catalytic Synthesis Routes (e.g., Palladium-catalyzed cross-coupling)

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, offer a modern alternative to classical condensation methods for forming the cinnamic acid backbone. ajol.infoajol.info This reaction creates a carbon-carbon bond by coupling an aryl halide with an alkene, such as acrylic acid or its esters, in the presence of a palladium catalyst and a base. ajol.infoasianpubs.orgconsensus.app

For the synthesis of a ferulic acid precursor, this would involve coupling a suitably substituted and halogenated aromatic ring (e.g., 5-iodovanillin) with acrylic acid. The Mizoroki-Heck reaction is known for its high functional group tolerance and often proceeds under relatively mild conditions. Various palladium N-heterocyclic carbene complexes have been developed as highly active and stable catalysts for this transformation. ajol.infoajol.info

Table 3: Components of a Typical Mizoroki-Heck Reaction for Cinnamic Acid Synthesis

Component Function Example
Aryl Halide Aromatic building block Substituted Aryl Bromide ajol.info
Alkene C=C bond source Acrylic Acid consensus.app
Palladium Catalyst Facilitates C-C bond formation Palladium N-heterocyclic carbene complex ajol.info
Base Neutralizes HX by-product Organic or Inorganic Base asianpubs.org

This catalytic approach provides a direct and efficient route to the cinnamic acid structure, often with high yields and stereoselectivity for the desired (E)-isomer.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to significant reductions in reaction time, often from hours to minutes. chemicaljournals.comnih.gov This technique has been successfully applied to various reactions relevant to the synthesis of this compound.

Studies have shown that condensation reactions, esterifications, and even nitrations can be optimized using microwave assistance. chemicaljournals.comresearchgate.net For example, the synthesis of chalcones and other cinnamic acid derivatives has been achieved in minutes under solvent-less conditions or in minimal solvent, which aligns with green chemistry principles by reducing energy consumption and waste. chemicaljournals.com Similarly, microwave-assisted nitration of phenols using reagents like copper nitrate (B79036) has been reported to be complete in as little as 60 seconds. chemicaljournals.com The application of MAOS can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. semanticscholar.org

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow processing, presents a modern and efficient alternative to traditional batch synthesis, particularly for reactions that are hazardous or difficult to control, such as nitration. ewadirect.comeuropa.eu The application of flow chemistry to the synthesis of this compound offers significant advantages in safety, efficiency, and scalability. ewadirect.com

Nitration reactions are typically highly exothermic and involve corrosive reagents like nitric and sulfuric acid. europa.eu In conventional batch reactors, poor heat dissipation can lead to "hot spots," increasing the risk of runaway reactions and the formation of undesirable byproducts. europa.eu Flow reactors, characterized by their high surface-area-to-volume ratio, enable superior heat and mass transfer. europa.eu This allows for precise temperature control, minimizing side reactions and enhancing the regioselectivity of the nitration step. ewadirect.com

A hypothetical continuous flow process for this compound would involve pumping a solution of the precursor, ferulic acid (4-hydroxy-3-methoxycinnamic acid), and a nitrating agent through a temperature-controlled microreactor or tube reactor. The rapid mixing and efficient heat exchange ensure uniform reaction conditions, leading to a consistent and high-purity product stream. mdpi.com This methodology not only enhances safety by minimizing the volume of hazardous material present at any given time but also allows for seamless integration of subsequent reaction and purification steps, aligning with the principles of process intensification. europa.eu

Table 1: Comparison of Batch vs. Flow Chemistry for Nitration
ParameterBatch ProcessingFlow Chemistry
SafetyHigher risk due to large volumes of hazardous materials and potential for thermal runaway.Enhanced safety due to small reactor volumes and superior temperature control. ewadirect.comeuropa.eu
Heat TransferInefficient, leading to potential hot spots and side reactions.Excellent heat transfer due to high surface-area-to-volume ratio. europa.eu
Process ControlDifficult to maintain uniform conditions throughout the reactor.Precise control over temperature, pressure, and residence time. mdpi.com
ScalabilityScaling up can be challenging and may require significant process redesign.Easily scalable by operating the system for longer durations ("scaling out"). ewadirect.com
Product QualityPotential for batch-to-batch variability and higher impurity levels.Consistent product quality and potentially higher yields and purity. ewadirect.com

Chemo-Enzymatic and Biocatalytic Pathways to Cinnamic Acid Derivatives

Chemo-enzymatic and biocatalytic routes offer sustainable and highly selective alternatives to purely chemical syntheses for producing cinnamic acid derivatives. jocpr.comthepharmajournal.com These methods leverage the precision of enzymes to construct the core cinnamic acid structure, which can then be functionalized chemically. d-nb.inforesearchgate.net

The biosynthesis of the precursor, ferulic acid, often starts from amino acids like phenylalanine or tyrosine. rsc.org Key enzymes in this pathway include:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of phenylalanine to form cinnamic acid, the foundational molecule for a vast array of phenylpropanoids. rsc.orgnih.gov

Cinnamate 4-hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to produce p-coumaric acid. rsc.org

4-Coumarate:CoA Ligase (4CL): This ligase activates cinnamic acids by converting them into their corresponding coenzyme A (CoA) thioesters, which are key intermediates for further modifications. d-nb.inforesearchgate.net

A chemo-enzymatic strategy for this compound would typically involve two main stages. First, the biocatalytic production of ferulic acid using engineered microorganisms or isolated enzymes. jocpr.com This biological step is highly efficient and avoids the use of harsh reagents. jocpr.com Second, the ferulic acid produced is subjected to a chemical nitration step to introduce the nitro group at the C-5 position. This hybrid approach combines the environmental benefits and selectivity of biocatalysis with the versatility of traditional chemical synthesis.

Regioselectivity and Stereocontrol in Synthetic Pathways

Achieving the correct molecular architecture is paramount in chemical synthesis. For this compound, this involves two key challenges: directing the nitration to the specific C-5 position on the aromatic ring and controlling the geometry of the alkene double bond.

The regioselectivity of electrophilic aromatic substitution, such as nitration, is governed by the directing effects of the substituents already present on the benzene (B151609) ring. masterorganicchemistry.comlibretexts.org The precursor molecule, ferulic acid, has a hydroxyl (-OH) group at C-4 and a methoxy (-OCH3) group at C-3.

Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group. libretexts.org It increases the electron density of the ring, particularly at the positions ortho (C-3 and C-5) and para (C-6, relative to the side chain) to itself.

Methoxy (-OCH3) Group: This is also an activating, ortho, para-directing group. masterorganicchemistry.comlibretexts.org It directs incoming electrophiles to the positions ortho (C-2) and para (C-6) to itself.

In the nitration of ferulic acid, these groups work in concert. The hydroxyl group is generally a more powerful activator than the methoxy group. Both groups activate the C-5 position, which is ortho to the strongly directing hydroxyl group. While the C-5 position is meta to the methoxy group, the dominant activating and directing effect of the hydroxyl group overwhelmingly favors substitution at this site. libretexts.orgstackexchange.com Furthermore, steric hindrance from the bulky acrylic acid side chain at C-1 may disfavor substitution at the C-2 position, making the C-5 position the most probable site for nitration. The choice of nitrating agent and reaction conditions, such as temperature and acid concentration, can be optimized to maximize the yield of the desired 5-nitro isomer. frontiersin.org

Cinnamic acids possess a carbon-carbon double bond, which gives rise to geometric isomers: (E) and (Z). nih.gov The (E)-isomer, also known as the trans-isomer, is typically the more thermodynamically stable and common form, where the bulky phenyl and carboxylic acid groups are on opposite sides of the double bond. masterorganicchemistry.com

Synthetic methods like the Perkin reaction or the Knoevenagel condensation are commonly used to form the cinnamic acid double bond. jocpr.comchegg.com These reactions generally favor the formation of the (E)-isomer as the major product. chegg.comscispace.com The mechanism of these condensation reactions, which involves an elimination step, proceeds through a transition state that minimizes steric repulsion, leading to the more stable trans configuration. acs.org

While the (E)-isomer is usually the desired product, specific synthetic goals may require the (Z)-isomer. The synthesis of (Z)-cinnamic acids can be more challenging but may be achieved through specific stereoselective reactions or by the photochemical isomerization of the (E)-isomer. nih.govresearchgate.net Under UV irradiation, the π-bond of the (E)-alkene can be excited, allowing rotation around the single bond axis, which upon relaxation can lead to a mixture of (E) and (Z) isomers. researchgate.net

Industrial Scale-Up Considerations and Process Intensification

Translating the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of safety, cost-effectiveness, and process efficiency. Process intensification, particularly through the adoption of continuous flow manufacturing, is a key strategy to address these challenges. ewadirect.com

Derivatization and Structural Modification Strategies

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group is a prime target for modification, readily undergoing esterification and amidation reactions to yield a diverse range of derivatives.

Synthesis of Alkyl and Aryl Esters

Esterification of the carboxylic acid group in 4-hydroxy-3-methoxy-5-nitrocinnamic acid can be achieved through several established synthetic methods. These reactions convert the polar carboxylic acid into a less polar ester group, which can influence the molecule's solubility and cell permeability.

Standard acid-catalyzed esterification, such as the Fischer-Speier esterification , can be employed by reacting the cinnamic acid derivative with an appropriate alcohol (alkyl or aryl) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

A milder and highly effective method is the Steglich esterification , which is particularly suitable for sensitive substrates. This reaction utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds at room temperature and generally provides good to excellent yields of the desired esters. For instance, the synthesis of various cinnamic esters has been successfully achieved using DCC and DMAP in a dichloromethane (B109758) solvent. nih.gov

Another approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with an alcohol or a phenol (B47542) to furnish the corresponding ester. This method was utilized in the synthesis of coumarin (B35378) conjugates of 3,5-disubstituted-4-hydroxycinnamic acids, where the substituted cinnamoyl chloride was reacted with a potassium salt of a functionalized coumarin. sysrevpharm.orglibretexts.org

Esterification MethodReagentsTypical ConditionsProduct Type
Fischer-SpeierAlcohol, Strong Acid (e.g., H₂SO₄)RefluxAlkyl/Aryl Esters
SteglichAlcohol, DCC/EDCI, DMAPRoom Temperature, CH₂Cl₂Alkyl/Aryl Esters
Acyl Chloride FormationThionyl Chloride, then Alcohol/PhenolVariesAlkyl/Aryl Esters

Formation of Amides and Peptidomimetics

The synthesis of amides from this compound is a valuable strategy for creating compounds with potential biological activities, including peptidomimetics. Amide bond formation typically requires the activation of the carboxylic acid group.

A widely used method involves the use of peptide coupling reagents . Reagents such as benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are effective for this transformation. For example, the amide of ferulic acid was synthesized by reacting it with phenethylamine (B48288) in the presence of BOP and triethylamine (B128534) in dichloromethane, resulting in a good yield of the corresponding amide. mdpi.com Other common coupling systems include the use of EDCI or DCC in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

The general procedure involves dissolving the carboxylic acid, amine, and coupling reagents in a suitable aprotic solvent. The reaction is typically stirred at room temperature for several hours to ensure complete conversion. The choice of coupling reagent and reaction conditions can be optimized to suit the specific amine being used and to maximize the yield of the desired amide.

Coupling Reagent SystemReagentsTypical ConditionsProduct Type
BOPBOP, Amine, TriethylamineRoom Temperature, CH₂Cl₂Amides
EDCI/HOBtEDCI, HOBt, AmineRoom Temperature, DMF or CH₂Cl₂Amides
DCC/HOBtDCC, HOBt, AmineRoom Temperature, DMF or CH₂Cl₂Amides

Modification of the Hydroxyl Group

The phenolic hydroxyl group on the aromatic ring is another key site for derivatization, allowing for the introduction of various functionalities through etherification and acylation reactions.

Etherification and Alkylation Reactions

Etherification of the phenolic hydroxyl group can be accomplished through reactions like the Williamson ether synthesis . This involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. The resulting phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) or another alkylating agent to form the corresponding ether.

It is important to consider the potential for competing reactions, such as alkylation of the carboxylic acid group. To achieve selective O-alkylation of the phenolic hydroxyl, it may be necessary to first protect the carboxylic acid, for instance, as an ester. Following the etherification, the protecting group can be removed to yield the desired product.

Acylation Strategies

Acylation of the hydroxyl group introduces an ester functionality at the phenolic position. This is typically achieved by reacting the this compound with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), in the presence of a base.

A common procedure involves the use of acetic anhydride and a base like triethylamine or pyridine (B92270) to introduce an acetyl group. For example, the acylation of ferulic acid has been demonstrated using acetic anhydride with 4-(N,N'-dimethylamino)pyridine (DMAP) and triethylamine in dichloromethane. nih.gov This method is generally efficient and proceeds under mild conditions. Similar strategies can be applied using other acid anhydrides or acyl chlorides to introduce a variety of acyl groups. Protection of the carboxylic acid may be necessary to prevent the formation of mixed anhydrides.

Reduction of the Nitro Group to Amino Derivatives

The nitro group on the aromatic ring is a versatile functional group that can be readily reduced to an amino group, yielding 4-hydroxy-3-methoxy-5-aminocinnamic acid (5-aminoferulic acid). This transformation is significant as it introduces a basic amino group, which can dramatically alter the compound's properties and serve as a handle for further functionalization.

A variety of reducing agents can be employed for the reduction of aromatic nitro groups. A classic and effective method is catalytic hydrogenation . This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. Catalytic hydrogenation is often clean and high-yielding.

Chemical reduction methods are also widely used. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or metals like iron, zinc, or tin in acidic media, are effective for this transformation. These methods are often practical for laboratory-scale synthesis.

The resulting amino group can then be further modified, for example, through acylation to form amides, or used in the synthesis of more complex heterocyclic structures.

Reduction MethodReagentsTypical ConditionsProduct
Catalytic HydrogenationH₂, Pd/C or PtO₂Room Temperature, H₂ atmosphereAmino Derivative
Chemical ReductionSnCl₂, HClElevated TemperatureAmino Derivative
Chemical ReductionFe, HCl or Acetic AcidRefluxAmino Derivative

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its efficiency and often clean reaction profiles. This method involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of a hydrogen source. For the selective reduction of the nitro group in substrates with multiple reducible functional groups, such as the double bond in this compound, careful selection of the catalyst and reaction conditions is paramount.

Catalytic transfer hydrogenation (CTH) represents a particularly mild and selective alternative to using pressurized hydrogen gas. In this technique, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or formic acid, is used in the presence of a catalyst, typically palladium on carbon (Pd/C). Mechanochemical ball milling CTH using ammonium formate as the hydrogen source has been demonstrated as a simple, facile, and environmentally friendly approach for the synthesis of substituted anilines. This method has been shown to tolerate a wide array of functional groups, including hydroxyl, carbonyl, and amide groups, suggesting its potential applicability to the selective reduction of this compound.

A summary of common catalytic systems for the reduction of aromatic nitro compounds is presented in Table 1.

CatalystHydrogen SourceSolventKey Features
Palladium on Carbon (Pd/C)Ammonium FormateMethanolMild conditions, high chemoselectivity, suitable for mechanochemical synthesis. nih.govlibretexts.org
Nickel (e.g., Raney Ni)Hydrogen Gas (H₂)Ethanol/WaterHigh activity, but may also reduce other functional groups.
Platinum(IV) Oxide (PtO₂)Hydrogen Gas (H₂)Acetic AcidEffective for a broad range of substrates.

Chemical Reduction Methods

Beyond catalytic hydrogenation, several chemical reducing agents can be employed for the conversion of the nitro group to an amine. These methods often offer different selectivity profiles and can be advantageous when certain functional groups need to be preserved.

One effective method involves the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of a metal powder like zinc or magnesium. This system has been shown to selectively and rapidly reduce aromatic nitro compounds at room temperature, even in the presence of other reducible substituents such as carboxylic acids and phenols. nih.gov The use of inexpensive metals like magnesium makes this an economically attractive option. nih.gov

Another approach utilizes sodium borohydride (B1222165) in the presence of a transition metal complex, such as Ni(PPh₃)₄. While sodium borohydride alone is not capable of reducing nitro groups, its reactivity can be enhanced by the addition of a catalyst. This system has been successfully used for the reduction of nitroaromatics to their corresponding amines in an ethanol solvent at room temperature. researchgate.net

The choice of the reducing agent and reaction conditions is critical to achieve the desired selectivity, particularly to avoid the reduction of the cinnamic acid double bond.

Subsequent Functionalization of the Amino Group

The transformation of the nitro group into a primary amine opens up a vast array of possibilities for further derivatization, allowing for the introduction of diverse functionalities and the construction of more complex molecules. The resulting 4-amino-5-hydroxy-3-methoxycinnamic acid is a versatile intermediate for the synthesis of various derivatives, including amides and sulfonamides.

Amide Formation: The amino group can readily undergo acylation reactions with a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents, to form the corresponding amides. Common coupling agents used for amide bond formation from carboxylic acids and amines include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt). nih.gov Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride using thionyl chloride, which then reacts with the amine. nih.gov

Sulfonamide Formation: The amino group can also be converted into a sulfonamide by reacting with a sulfonyl chloride in the presence of a base. This reaction is a common method for the synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry. organic-chemistry.org Recent advancements have also enabled the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation, offering a more convenient and efficient alternative. organic-chemistry.orgnih.gov

Functionalization of the Cinnamic Acid Double Bond

The exocyclic double bond in the cinnamic acid moiety is another key site for structural modification, allowing for the synthesis of dihydrocinnamic acid analogues and the construction of cyclic systems through cycloaddition reactions.

Hydrogenation to Dihydrocinnamic Acid Analogues

Selective hydrogenation of the carbon-carbon double bond of the cinnamic acid side chain, while leaving the aromatic ring and other functional groups intact, leads to the formation of dihydrocinnamic acid analogues. This transformation can be achieved through catalytic hydrogenation.

For instance, catalytic transfer hydrogenation using a rhodium catalyst with formic acid as the hydrogen source has been shown to be highly selective for the reduction of the alkene functional group in cinnamic acid, leaving the carboxyl group untouched. mdpi.comdigitellinc.com The choice of catalyst is crucial; for example, 5% Pd/C can hydrogenate the C=C bond and the aromatic ring, while 5% Ru/C is even less selective, hydrogenating the C=C bond, the aromatic ring, and the -COOH group. organic-chemistry.org Therefore, to selectively reduce the double bond in this compound, a catalyst system with high chemoselectivity for the C=C bond over the nitro group and the aromatic ring would be required.

Cycloaddition Reactions

The double bond of cinnamic acid derivatives can participate in cycloaddition reactions, providing a powerful tool for the construction of cyclobutane (B1203170) rings. Photochemical [2+2] cycloaddition reactions of cinnamic acids and their derivatives can lead to the formation of truxillic and truxinic acids, which are cyclobutane-containing dimers. thieme-connect.com

The presence of the electron-withdrawing nitro group in this compound makes the double bond electron-deficient, which can influence its reactivity in cycloaddition reactions. Template-directed photochemical [2+2] cycloaddition reactions have been developed to control the regio- and stereoselectivity of these transformations, allowing for the synthesis of both symmetrical and unsymmetrical cyclobutane products in high yields. researchgate.net This methodology could potentially be applied to this compound to generate novel dimeric structures.

Synthesis of Hybrid and Conjugate Molecules

The concept of molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a widely used strategy in drug discovery to create new chemical entities with potentially improved biological activities. organic-chemistry.org this compound, or its parent compound ferulic acid, can serve as a scaffold for the synthesis of such hybrid and conjugate molecules.

The carboxylic acid group is a common point of modification for creating hybrid molecules. For example, ferulic acid has been conjugated with sesquiterpene lactones to create hybrid molecules with enhanced anti-inflammatory activity. nih.gov The synthesis of these hybrids often involves the activation of the carboxylic acid group of ferulic acid, for example, by converting it to an acid chloride, followed by reaction with a hydroxyl or amino group of the other molecule.

Another strategy involves linking 3,5-disubstituted-4-hydroxycinnamic acids to other bioactive scaffolds, such as coumarins. In one study, various 3,5-disubstituted-4-hydroxycinnamoyl chlorides were reacted with a functionalized coumarin to produce a series of hybrid molecules. researchgate.net This approach could be extended to this compound to generate novel coumarin conjugates.

The synthesis of hybrid molecules often employs standard coupling reactions, as summarized in Table 2.

Coupling ReactionReagentsApplication
EsterificationDCC/DMAP, EDC/HOBtLinking to molecules with hydroxyl groups. nih.gov
AmidationEDC/HOBt, Thionyl ChlorideLinking to molecules with amino groups. nih.gov
Click Chemistry (e.g., Huisgen cycloaddition)Azides and Alkynes with a Copper(I) catalystFormation of triazole-linked hybrids.

Linking with Other Bioactive Scaffolds

A promising strategy to amplify the therapeutic potential of this compound is through its covalent linkage to other established bioactive scaffolds. This approach can lead to the development of hybrid molecules with dual or synergistic modes of action, potentially targeting multiple pathways in a disease process. The carboxylic acid and phenolic hydroxyl groups of this compound are the primary sites for such conjugation.

One notable example involves the synthesis of hybrid molecules by linking 3,5-disubstituted-4-hydroxycinnamic acids with a functionalized coumarin. sysrevpharm.org In a relevant study, a series of conjugates were synthesized by grafting 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin onto different 3,5-disubstituted-4-hydroxycinnamic acid derivatives. sysrevpharm.org The synthetic pathway for these conjugates typically involves a multi-step process. Initially, the bioactive scaffold, such as the coumarin derivative, is prepared. The phenolic hydroxyl group of the coumarin is then activated to enhance its nucleophilicity, often by converting it into a phenoxide using a base like potassium carbonate. sysrevpharm.org

Concurrently, the carboxylic acid group of the 3,5-disubstituted-4-hydroxycinnamic acid is activated to facilitate the coupling reaction. This is commonly achieved by converting the carboxylic acid into a more reactive acyl chloride using a reagent like thionyl chloride. sysrevpharm.org The subsequent reaction between the activated coumarin and the 3,5-disubstituted-4-hydroxycinnamyl chloride results in the formation of an ester linkage, yielding the final hybrid compound. sysrevpharm.org The progress of this reaction can be monitored using techniques such as thin-layer chromatography (TLC). sysrevpharm.org

The rationale behind creating such hybrids is to combine the distinct biological activities of both parent molecules. For instance, coumarins are known for a wide range of pharmacological effects, including antitumor and antimicrobial properties. sysrevpharm.org By linking them with a substituted hydroxycinnamic acid, it is possible to generate novel chemical entities with potentially enhanced or broader biological activity profiles. sysrevpharm.org In the case of the synthesized coumarin-hydroxycinnamic acid conjugates, the resulting compounds were evaluated for their antioxidant, antitumor, and antimicrobial activities. sysrevpharm.org It was observed that the nature of the substituents on the cinnamic acid moiety significantly influenced the biological activities of the final conjugates. sysrevpharm.org Specifically, a conjugate bearing a nitro group was found to exhibit notable antimicrobial activity. sysrevpharm.org This suggests that linking this compound to other bioactive scaffolds could be a viable strategy to develop new therapeutic agents.

The following table summarizes the key steps and reagents involved in the synthesis of such hybrid molecules:

StepDescriptionKey Reagents
1Activation of the bioactive scaffold (e.g., coumarin)Base (e.g., K2CO3) in a suitable solvent (e.g., ethanol)
2Activation of the 3,5-disubstituted-4-hydroxycinnamic acidThionyl chloride in a dry solvent (e.g., ether)
3Coupling of the activated componentsReaction of the activated scaffold with the acyl chloride derivative
4Purification and characterizationChromatography and spectroscopic methods (FTIR, NMR)

Polymeric and Nanoparticle Conjugates

To overcome challenges such as poor solubility, limited bioavailability, and non-specific targeting, this compound can be incorporated into polymeric drug delivery systems or formulated as nanoparticles. These approaches aim to improve the therapeutic efficacy of the compound by controlling its release, extending its circulation time, and enabling targeted delivery to specific tissues or cells. d-nb.infosigmaaldrich.comnih.govutwente.nlnih.gov

Polymeric Conjugates:

Covalent conjugation of this compound to a polymer backbone can create a macromolecular prodrug. The polymer can be either biodegradable or non-biodegradable and serves to modify the pharmacokinetic properties of the attached drug. Common polymers used in drug delivery include polyethylene (B3416737) glycol (PEG), N-(2-hydroxypropyl)methacrylamide (HPMA), and natural polymers like chitosan (B1678972) and hyaluronic acid. d-nb.info

The carboxylic acid or phenolic hydroxyl group of this compound can be used for conjugation to the polymer. The linkage is often designed to be cleavable under specific physiological conditions, such as the acidic environment of tumors or the presence of certain enzymes, to ensure the release of the active compound at the target site.

Nanoparticle Formulations:

Alternatively, this compound can be encapsulated within or adsorbed onto the surface of nanoparticles. Nanoparticles for drug delivery can be prepared from a variety of materials, including:

Polymeric nanoparticles: These are typically made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA). The drug can be entrapped within the polymeric matrix or encapsulated in a core-shell structure.

Lipid-based nanoparticles: These include liposomes and solid lipid nanoparticles (SLNs), which can encapsulate both hydrophilic and hydrophobic drugs.

Inorganic nanoparticles: Materials like gold nanoparticles and silica (B1680970) nanoparticles can also be used as carriers, often functionalized with targeting ligands.

The choice of nanoparticle material and formulation method depends on the physicochemical properties of this compound and the desired release profile. The surface of the nanoparticles can be further modified with targeting moieties, such as antibodies or peptides, to achieve active targeting to diseased tissues.

The following table provides an overview of different nanoparticle systems and their potential for the delivery of this compound:

Nanoparticle TypeMaterialDrug Loading MechanismPotential Advantages for this compound
Polymeric NanoparticlesPLGA, ChitosanEncapsulation, AdsorptionControlled release, improved stability, potential for surface modification
LiposomesPhospholipidsEncapsulation in aqueous core or lipid bilayerBiocompatibility, ability to carry both hydrophilic and hydrophobic drugs
Solid Lipid Nanoparticles (SLNs)Solid lipidsIncorporation into the lipid matrixHigh stability, controlled release, good tolerability

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the carbon-hydrogen framework and confirm the specific substitution pattern of the aromatic ring.

High-resolution 1D NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy : The proton NMR spectrum is predicted to show distinct signals for each unique proton in the molecule. The aromatic region would likely display two singlets corresponding to the protons at the C-2 and C-6 positions. Their significant downfield shift is anticipated due to the cumulative electron-withdrawing effects of the nitro group and the acrylic acid side chain. The vinylic protons (H-α and H-β) on the propenoic acid chain are expected to appear as two distinct doublets, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration. The methoxy (B1213986) group protons would resonate as a sharp singlet, while the phenolic hydroxyl and carboxylic acid protons would each produce a broad singlet at a variable downfield chemical shift.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon atoms. Ten distinct signals are expected for 4-Hydroxy-3-methoxy-5-nitrocinnamic acid. The carbonyl carbon of the carboxylic acid is predicted to be the most downfield signal. The aromatic carbons will have their chemical shifts influenced by the attached functional groups; notably, the carbon bearing the nitro group (C-5) and the oxygen-substituted carbons (C-3, C-4) will be significantly shifted. The vinylic carbons (C-α and C-β) and the methoxy carbon will appear at characteristic chemical shifts, comparable to those in ferulic acid but adjusted for the electronic influence of the nitro group. nih.govresearchgate.net

¹⁵N NMR Spectroscopy : Due to the presence of a nitro group, ¹⁵N NMR can be a valuable characterization tool. The ¹⁵N nucleus has a very wide chemical shift range, and the chemical shift for an aromatic nitro group is expected to fall within a well-established region. northwestern.edu However, the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope result in very low sensitivity. huji.ac.il Therefore, acquiring a ¹⁵N spectrum typically requires isotopic enrichment or the use of specialized, sensitivity-enhanced techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer). northwestern.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1-~126
2~7.8 (s)~110
3-~148
4-~142
5-~140
6~7.7 (s)~118
α (C-8)~6.4 (d, J≈16 Hz)~117
β (C-7)~7.6 (d, J≈16 Hz)~147
C=O (C-9)-~169
-OCH₃~4.0 (s)~57
-OHBroad singlet-
-COOHBroad singlet-

Note: Predicted values are based on analysis of structurally similar compounds like ferulic acid and 5-nitrovanillin. Solvent is assumed to be DMSO-d₆.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, the most prominent cross-peak would be between the vinylic protons H-α and H-β, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. hmdb.ca This would definitively link the proton signals of H-2, H-6, H-α, H-β, and the methoxy protons to their respective carbon signals (C-2, C-6, C-α, C-β, and -OCH₃).

The vinylic proton H-β correlating to the aromatic carbons C-1, C-2, and C-6.

The aromatic proton H-2 correlating to carbons C-4, C-6, and the vinylic carbon C-β.

The methoxy protons correlating to the aromatic carbon C-3.

The vinylic proton H-α correlating to the carboxyl carbon (C=O) and the aromatic carbon C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close in space, irrespective of their bonding. They are particularly useful for determining stereochemistry. A cross-peak between specific aromatic protons (e.g., H-6) and the vinylic H-β would provide strong evidence for the trans geometry of the double bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The exact mass of this compound (C₁₀H₉NO₆) is 239.0430 Da.

ESI is a soft ionization technique suitable for polar, thermally labile molecules, making it ideal for analyzing this compound. The analysis can be performed in both positive and negative ion modes.

Negative Ion Mode ([M-H]⁻) : This mode is often highly sensitive for phenolic acids. The deprotonated molecule [M-H]⁻ would be observed at m/z 238. Collision-induced dissociation (CID) would lead to characteristic fragment ions. Common fragmentation pathways for related compounds include the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, and losses related to the nitro group (NO, 30 Da; NO₂, 46 Da). nih.govresearchgate.netnih.gov

Positive Ion Mode ([M+H]⁺) : In this mode, the protonated molecule [M+H]⁺ would be detected at m/z 240. Fragmentation would likely involve the loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).

Table 2: Predicted ESI-MS Fragments for this compound

Predicted m/z (Negative Mode)Proposed FragmentPredicted m/z (Positive Mode)Proposed Fragment
238.0[M-H]⁻240.0[M+H]⁺
223.0[M-H-CH₃]⁻222.0[M+H-H₂O]⁺
194.0[M-H-CO₂]⁻212.0[M+H-CO]⁺
192.0[M-H-NO₂]⁻194.0[M+H-H₂O-CO]⁺
179.0[M-H-CH₃-CO₂]⁻--

MALDI is a soft ionization technique primarily used for large molecules but also effective for small organic compounds. Interestingly, many cinnamic acid derivatives, such as sinapic acid and ferulic acid, are themselves used as matrices in MALDI-MS because they readily absorb laser energy and facilitate the ionization of analyte molecules. nih.gov It is plausible that this compound could also function as a MALDI matrix. When analyzed by MALDI-MS, the compound would be expected to show a strong signal for its protonated molecular ion, [M+H]⁺.

Direct analysis of this compound by GC-MS is not feasible due to its low volatility and thermal instability, which are caused by the polar carboxylic acid and phenolic hydroxyl groups. To make the compound suitable for GC analysis, a derivatization step is required to convert these polar groups into less polar, more volatile ones. mdpi.com

A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov This process would replace the acidic protons on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, creating a di-TMS derivative. This derivative would be sufficiently volatile and stable for GC separation. The subsequent mass spectrum would show a molecular ion corresponding to the derivatized compound, and the fragmentation pattern would be characterized by losses of TMS groups and other specific cleavages that can be used for structural confirmation. nih.govhmdb.ca

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its characteristic fragmentation patterns. In a typical experiment, the molecule is first ionized, often forming a deprotonated molecule [M-H]⁻ in negative ion mode, and this precursor ion is then subjected to collision-induced dissociation (CID) to generate product ions.

The fragmentation pathways are predictable based on the functional groups present. Key fragmentation events for this compound would include the loss of carbon dioxide (CO₂) from the carboxylic acid group, the cleavage of the nitro (NO₂) group, and the loss of a methyl radical (•CH₃) from the methoxy group. Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the molecule's structure, confirming the identity and connectivity of its constituent parts. High-resolution mass spectrometry is often employed in the characterization of such derivatives. proquest.com

Table 1: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M-H]⁻, m/z 238.04)

Precursor Ion (m/z) Neutral Loss Mass Loss (Da) Product Ion (m/z) Proposed Fragment Structure
238.04 CO₂ 44.01 194.03 [4-hydroxy-3-methoxy-5-nitrostyrene]⁻
238.04 H₂O 18.01 220.03 Anhydro- or cyclized derivative ion
238.04 NO₂ 46.01 192.03 [Ferulic acid radical anion]⁻
238.04 •CH₃ 15.02 223.02 [4,5-dihydroxy-3-nitrocinnamic acid]⁻

This is a predictive table based on common fragmentation patterns for related compounds.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in the molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy is instrumental in identifying the key functional groups of this compound. The presence of the nitro, hydroxyl, methoxy, and carboxylic acid groups gives rise to a series of distinct absorption bands in the infrared spectrum.

The spectrum is expected to be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. Superimposed on this may be a sharper O-H stretch from the phenolic hydroxyl group around 3300-3500 cm⁻¹. nih.gov Two of the most telling peaks are the strong absorptions corresponding to the nitro group: an asymmetric stretch typically appearing around 1520-1550 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹. The carbonyl (C=O) stretch from the carboxylic acid is expected to produce a strong, sharp peak in the region of 1680-1710 cm⁻¹. nih.gov

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3300 - 3500 Medium, Sharp ν(O-H) Phenolic Hydroxyl
2500 - 3300 Strong, Very Broad ν(O-H) Carboxylic Acid
3000 - 3100 Weak ν(C-H) Aromatic
1680 - 1710 Strong ν(C=O) Carboxylic Acid
1600 - 1640 Medium ν(C=C) Alkene & Aromatic
1520 - 1550 Strong νas(NO₂) Nitro
1340 - 1360 Strong νs(NO₂) Nitro

This table is based on characteristic frequencies for the specified functional groups found in related molecules. nih.gov

Raman spectroscopy offers complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric molecular vibrations. The aromatic ring and the C=C double bond of the cinnamic acid backbone are expected to produce strong signals in the Raman spectrum, typically in the 1600-1650 cm⁻¹ range.

A key feature in the Raman spectrum would be the strong, sharp peak corresponding to the symmetric stretching vibration of the nitro group (νs(NO₂)) around 1350 cm⁻¹, which is often more intense in Raman than in IR spectra. The C=O stretch of the carboxylic acid will also be visible but may be weaker than in the corresponding FT-IR spectrum.

Table 3: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Expected Intensity Vibrational Mode Functional Group
3000 - 3100 Medium ν(C-H) Aromatic
1600 - 1650 Strong ν(C=C) Alkene & Aromatic
1340 - 1360 Strong νs(NO₂) Nitro
1200 - 1280 Medium ν(C-O) Aryl Ether & Phenol (B47542)

This table is predictive, based on the principles of Raman spectroscopy and data from analogous compounds. nih.govijert.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. This technique would reveal the planarity of the aromatic ring and the acrylic acid side chain, as well as the orientation of the methoxy and nitro substituents relative to the ring. Furthermore, it would elucidate the crystal packing and identify the specific intermolecular hydrogen bonds involving the carboxylic acid and phenolic hydroxyl groups, which dictate the supramolecular architecture. The analysis of organic benzaldehyde derivatives and other similar compounds often reveals monoclinic or orthorhombic crystal systems. researchgate.netnih.gov

Table 4: Crystallographic Parameters Obtainable from Single Crystal X-ray Diffraction

Parameter Description Value
Crystal System The symmetry system of the crystal lattice. To be determined experimentally
Space Group The specific symmetry group of the crystal. To be determined experimentally
a, b, c (Å) The lengths of the unit cell axes. To be determined experimentally
α, β, γ (°) The angles between the unit cell axes. To be determined experimentally
Z The number of molecules per unit cell. To be determined experimentally

Powder X-ray diffraction (PXRD) is a crucial technique for the analysis of microcrystalline materials and is the primary tool for identifying different crystalline forms, or polymorphs. units.it Each polymorph of a compound will produce a unique PXRD pattern, which serves as a "fingerprint" for that specific solid-state form. units.it

By analyzing the PXRD pattern—a plot of scattered X-ray intensity versus the scattering angle (2θ)—one can confirm the phase purity of a bulk sample of this compound. Furthermore, variable-temperature PXRD studies can be used to investigate phase transitions between different polymorphic forms or to monitor solid-state reactions. units.it

Table 5: Illustrative Example of a Powder X-ray Diffraction (PXRD) Peak List

2θ (degrees) d-spacing (Å) Relative Intensity (%)
10.5 8.42 65
15.2 5.82 100
18.8 4.72 45
21.1 4.21 80
25.4 3.50 55

This table is a representative example and does not correspond to actual experimental data for this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

No specific peer-reviewed studies detailing quantum mechanical calculations for 4-hydroxy-3-methoxy-5-nitrocinnamic acid were found. Consequently, data on its electronic structure, predicted spectroscopic parameters, or reaction mechanisms based on QM calculations are not available.

Electronic Structure and Reactivity Predictions (e.g., frontier orbitals, charge distribution)

Information unavailable in published literature.

Spectroscopic Parameter Prediction (e.g., NMR shielding tensors, vibrational frequencies)

Information unavailable in published literature.

Reaction Mechanism Elucidation and Transition State Analysis

Information unavailable in published literature.

Molecular Dynamics (MD) Simulations

No dedicated molecular dynamics simulation studies for this compound have been published. Therefore, analyses of its conformational landscape and solvent interactions based on MD simulations are not available.

Conformational Landscape Analysis in Different Environments

Information unavailable in published literature.

Solvent Interaction Dynamics

Information unavailable in published literature.

Ligand-Protein Docking and Interaction Analysis (In silico prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. als-journal.com This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Although specific docking studies for this compound are not widely reported, research on the closely related ferulic acid provides a framework for potential interactions. Docking studies of ferulic acid with various receptors, such as those on MCF-7 breast cancer cells, have revealed binding affinities in the range of -5 to -7 kcal/mol. nih.govnih.gov These interactions are typically characterized by a combination of hydrophobic interactions and hydrogen bonds. nih.gov For this compound, the addition of a nitro group would be expected to introduce stronger electrostatic and polar interactions, potentially influencing its binding affinity and specificity for various protein targets.

Virtual screening is a computational approach used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. muni.cz While a dedicated virtual screening campaign for this compound has not been published, the methodologies for such a study are well-established. als-journal.communi.cz A virtual screening protocol would involve docking the compound against a panel of known biological targets to identify potential protein partners. This approach has been successfully applied to other cinnamic acid derivatives to identify potential inhibitors for targets like Leishmania major DHFR-TS. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are regression or classification models used in the chemical and biological sciences and engineering. They relate a set of "predictor" variables (e.g., molecular descriptors) to the potency of the small molecules.

The development of QSAR models begins with the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. For this compound, these descriptors would encompass electronic, topological, and constitutional properties. The presence of the nitro group, for instance, would significantly impact electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity.

Computational Investigations into this compound and its Derivatives Remain a Nascent Field

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the computational chemistry and molecular modeling studies focused specifically on this compound. As of now, there are no publicly available research articles, patents, or database entries that detail the de novo design and computational optimization of novel derivatives based on this specific chemical scaffold.

While the broader field of computational drug discovery is rapidly advancing, with numerous studies on related compounds such as ferulic acid (4-hydroxy-3-methoxycinnamic acid) and other cinnamic acid derivatives, the introduction of a nitro group at the 5-position of the phenyl ring appears to place this compound in a less explored chemical space for computational design and optimization.

In silico techniques are powerful tools in modern drug discovery, enabling the design of novel molecules with desired pharmacological properties. These methods include structure-based drug design, ligand-based drug design, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations. Such approaches are instrumental in identifying and optimizing lead compounds by predicting their binding affinity to biological targets, pharmacokinetic properties, and potential toxicity.

However, the application of these sophisticated computational methods to this compound has not been documented. Consequently, there is no data to populate the subsections of a detailed scientific article focused on the computational design of its derivatives. The scientific community has yet to publish findings on:

Scaffold Hopping and Fragment-Based Design: There are no reports of using the this compound core to identify new, structurally diverse molecules with similar biological activities.

Structure-Based and Ligand-Based Virtual Screening: No studies have been found that utilize this compound as a query for screening large chemical libraries to find potential drug candidates.

Lead Optimization and QSAR Studies: The absence of a series of synthesized derivatives with measured biological activity precludes the development of predictive QSAR models for this class of compounds.

Molecular Dynamics and Binding Free Energy Calculations: Without identified biological targets and designed derivatives, no simulations have been performed to understand the dynamic behavior and binding energetics of potential ligands derived from this scaffold.

The lack of research in this specific area presents a potential opportunity for future investigations. The unique electronic and steric properties conferred by the nitro, methoxy (B1213986), and hydroxy groups on the cinnamic acid framework could be exploited in the computational design of novel therapeutic agents. Future research could explore the potential of this scaffold in various therapeutic areas through the application of the computational chemistry and molecular modeling techniques that have been successfully applied to other chemical series.

Biological Interactions and Mechanistic Insights in Vitro and in Silico

Modulation of Cellular Signaling Pathways in Model Systems

Anti-inflammatory Mechanisms in Cell Lines (e.g., NF-κB, MAPK pathways)

There is currently no specific data on the anti-inflammatory mechanisms of 4-Hydroxy-3-methoxy-5-nitrocinnamic acid. Research on other cinnamic acid derivatives, such as 3,4,5-trihydroxycinnamic acid, has demonstrated anti-inflammatory effects through the regulation of pathways like NF-κB and MAPK in stimulated keratinocytes. nih.gov Cinnamic acid derivatives, in general, have been shown to possess anti-inflammatory properties. researchgate.net However, without direct experimental evidence, the role of the nitro group at the 5-position in modulating these pathways for the specific compound of interest remains unknown.

Antioxidant Mechanisms in Cellular and Cell-Free Assays (e.g., ROS scavenging, Nrf2 activation)

Direct experimental data on the antioxidant mechanisms of this compound is lacking. The antioxidant properties of hydroxycinnamic acids are well-documented and are influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring. nih.govcore.ac.uk These groups can stabilize phenoxy radicals formed during free radical scavenging. researchgate.netmdpi.com Some cinnamic acid derivatives are known to activate the Nrf2 pathway, a key regulator of endogenous antioxidant responses. mdpi.comsemanticscholar.org The presence of an electron-withdrawing nitro group on the aromatic ring could potentially influence the compound's redox properties, but its precise impact on ROS scavenging and Nrf2 activation has not been experimentally determined.

Antiproliferative Mechanisms in Cancer Cell Lines (e.g., apoptosis induction, cell cycle arrest, autophagy)

No studies were identified that specifically investigated the antiproliferative mechanisms of this compound. A related compound, alpha-cyano-4-hydroxy-3-methoxycinnamic acid, has been shown to inhibit proliferation and induce apoptosis in human breast cancer cells. nih.govresearchgate.net Other cinnamic acid derivatives have been found to induce cell cycle arrest in various carcinoma cell lines. nih.govresearchgate.net A synthetic hybrid of ciprofloxacin and a chalcone containing a 3,4,5-trimethoxy substitution also exhibited anti-proliferative and pro-apoptotic activities. waocp.org These findings suggest that the cinnamic acid scaffold can be a basis for anticancer activity, but the specific effects of this compound on apoptosis, cell cycle, or autophagy are yet to be investigated.

Antimicrobial Mechanisms in Microbial Cultures (e.g., biofilm inhibition, membrane disruption)

Specific studies on the antimicrobial mechanisms of this compound are not available. However, research on related compounds suggests potential activity. For instance, a conjugate of a 3,5-disubstituted-4-hydroxycinnamic acid, where one substituent is a nitro group, showed antimicrobial activity. sysrevpharm.org Furthermore, trans-4-nitrocinnamic acid has been reported to exhibit anti-biofilm activity against Staphylococcus aureus. nih.gov These findings indicate that the nitro-substituted cinnamic acid structure may contribute to antimicrobial effects, possibly through mechanisms like biofilm inhibition. Another related compound, 3-methoxycinnamic acid, has been shown to inhibit biofilm formation in Agrobacterium tumefaciens. nih.gov

Enzyme Inhibition and Activation Studies (Cell-free and Recombinant Systems)

Kinase and Phosphatase Interactions

There is no available research on the direct interaction of this compound with kinases or phosphatases. While some cinnamic acid derivatives have been investigated for their effects on various enzymes, specific data on kinase and phosphatase modulation by this particular compound is absent from the scientific literature. Studies on 4-nitrocinnamic acid have shown inhibitory effects on xanthine oxidase, indicating that nitro-substituted cinnamic acids can interact with enzyme active sites. nih.govresearchgate.net

Protease and Glycosidase Modulations

Currently, there is a notable absence of published scientific literature specifically detailing the direct modulatory effects of this compound on protease and glycosidase enzymes.

Research into related structures provides some context. For instance, studies on chalcones and flavones, which share a common phenylpropanoid backbone, have identified derivatives that act as α-glucosidase and α-amylase inhibitors nih.gov. However, direct extrapolation of these findings to this compound is not feasible without specific experimental validation. The unique electronic and steric contributions of the nitro-, hydroxyl-, and methoxy- groups would necessitate dedicated enzymatic assays to determine any inhibitory or activating potential against proteases and glycosidases.

Metabolic Enzyme Modulation (e.g., CYP450, COX, LOX)

The modulation of key metabolic enzymes involved in inflammation and xenobiotic metabolism is a critical aspect of pharmacological research.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Modulation:

Direct experimental evidence of this compound inhibiting cyclooxygenase (COX) or lipoxygenase (LOX) enzymes is not available in current scientific literature. These enzymes are crucial in the arachidonic acid pathway, leading to the production of prostaglandins and leukotrienes, respectively nih.gov.

However, the broader family of cinnamic acid derivatives has been investigated for these properties. The parent compound, ferulic acid, is recognized for its anti-inflammatory activities, which are partly attributed to the modulation of these pathways nih.govresearchgate.netmdpi.commdpi.com. Studies on other cinnamic acid derivatives have shown varied inhibitory activity against soybean lipoxygenase, suggesting that the substitution pattern on the phenyl ring is a key determinant of activity nih.gov. For example, some 4-methoxy and 3,4-dimethoxy cinnamic derivatives show inhibitory potential nih.gov. The influence of a nitro group at the 5-position, as seen in the compound of interest, on COX/LOX inhibition remains to be specifically determined through targeted in vitro enzymatic assays.

Cytochrome P450 (CYP450) Modulation:

There is no specific data available on the interaction between this compound and the cytochrome P450 (CYP450) family of enzymes. CYP450 enzymes are central to the metabolism of a vast number of drugs and endogenous compounds nih.govnih.govresearchgate.net. Inhibition or induction of these enzymes can lead to significant drug-drug interactions nih.gov. Given the presence of a phenolic group and a methoxy group, which are known sites for CYP-mediated metabolism in other flavonoids and phenolic compounds, it is plausible that this compound could be a substrate or modulator for certain CYP isoforms nih.gov. However, without experimental data from in vitro assays using human liver microsomes or recombinant CYP enzymes, its specific profile of interaction remains unknown.

Receptor Binding and Activation Studies (In vitro, recombinant systems)

G-Protein Coupled Receptor (GPCR) Interaction Profiling

As of now, there are no published studies that have profiled the binding or activation of this compound against a panel of G-Protein Coupled Receptors (GPCRs). Such screening is essential to identify potential off-target effects or novel therapeutic activities but has not yet been reported for this specific compound.

Nuclear Receptor Binding

Specific data from in vitro binding assays determining the affinity of this compound for nuclear receptors is currently unavailable. Nuclear receptors, such as the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), are ligand-activated transcription factors that regulate gene expression nih.govnih.gov. While a wide range of natural and synthetic compounds are known to interact with these receptors, the binding profile of this compound has not been characterized. Standard methods to assess these interactions include competitive binding assays using radiolabeled ligands and cell-based reporter gene assays epa.govthermofisher.com.

Gene Expression and Proteomic Profiling in Cell Lines (In vitro transcriptomics, proteomics)

Differential Gene Expression Analysis

Direct transcriptomic or proteomic studies on cell lines treated with this compound have not been published. However, research on structurally related compounds provides insight into potential biological pathways that could be modulated.

A study investigating the anti-biofilm activity of natural compounds against Staphylococcus aureus examined the effects of trans-4-nitrocinnamic acid (a related compound lacking the hydroxyl and methoxy groups) on gene expression. The results indicated a significant downregulation of genes crucial for biofilm formation, such as ica-A, clf-A, and fnb-A nih.gov. Another related compound, 3-hydroxy-4-methoxycinnamic acid, also demonstrated the ability to significantly reduce the expression of the collagen adhesin gene (cna) in S. aureus nih.gov.

Furthermore, a proteomics study using iTRAQ and real-time PCR was conducted on Arabidopsis thaliana treated with 4-hydroxy-3-methoxy cinnamic acid ethyl ester, an esterified version of the parent compound ferulic acid nih.gov. This analysis revealed significant changes in the plant's protein profile, with 49 proteins being upregulated and 34 downregulated. The affected proteins were primarily involved in photosynthesis, energy metabolism, and cell structure formation nih.gov. While these findings are from a plant model and involve a related but different chemical entity, they highlight the potential of the core cinnamic acid scaffold to induce significant changes at the gene and protein expression levels.

Below is a data table summarizing the gene expression changes in S. aureus when treated with related cinnamic acid derivatives.

CompoundTarget GeneOrganismObserved EffectReference
trans-4-nitrocinnamic acidica-A, clf-A, fnb-AStaphylococcus aureusSignificant downregulation nih.gov
3-hydroxy-4-methoxycinnamic acidcnaStaphylococcus aureusSignificant downregulation nih.gov

Protein Abundance and Post-Translational Modification Studies

Currently, there is a notable absence of scientific literature detailing the specific effects of this compound on protein abundance or post-translational modifications (PTMs). PTMs are crucial regulatory mechanisms in cellular function, involving the covalent modification of proteins following their synthesis. These modifications, such as phosphorylation, acetylation, and ubiquitination, can alter a protein's activity, localization, and stability. While the study of PTMs is a significant area of biochemical research, specific investigations into how this compound might influence these processes have not been reported in the available scientific literature. Therefore, no data can be presented on changes in protein expression profiles or specific PTMs induced by this particular compound.

Biosynthetic Pathways and Natural Occurrence

Based on available scientific data, this compound is not recognized as a naturally occurring compound. Its biosynthesis in plant systems or microorganisms has not been documented. The presence of a nitro group suggests that it is likely a product of chemical synthesis rather than a natural metabolite. Cinnamic acids and their derivatives are widespread in nature as part of the phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of plant secondary metabolites. However, the nitration of these compounds is not a known common biological process.

There is no scientific literature available describing the biogenesis or metabolism of this compound in plants or microorganisms. Research into the metabolic fate of related, naturally occurring cinnamic acid derivatives, such as ferulic acid, indicates that they undergo various transformations, including degradation and conjugation. For instance, some microorganisms can metabolize cinnamic acids, but this does not include the biosynthesis of nitrated forms. The metabolism of this compound within any biological system remains uninvestigated.

Consistent with its status as a likely synthetic compound, there are no established methodologies for the extraction and isolation of this compound from any natural sources. Scientific literature on the isolation of phenolic compounds from plants and microorganisms does not include this specific nitrated cinnamic acid derivative. Extraction and isolation techniques are typically developed for compounds that are known to be present in natural matrices.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 4-Hydroxy-3-methoxy-5-nitrocinnamic acid, providing powerful separation capabilities to resolve the compound from complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved using a reversed-phase approach.

Detectors :

UV-Visible Diode Array Detector (UV-DAD) : Due to the presence of a chromophoric aromatic ring and a nitro group, the compound exhibits strong UV absorbance, making UV-DAD a highly suitable detector. It allows for quantification at a specific wavelength and provides spectral data for peak purity assessment.

Fluorescence Detector : While many cinnamic acid derivatives are fluorescent, the presence of the electron-withdrawing nitro group in this compound is expected to significantly quench or eliminate fluorescence, potentially limiting the utility of this detector for direct analysis. nih.gov

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. nih.gov It allows for the unequivocal identification of the compound based on its mass-to-charge ratio and fragmentation pattern, which is particularly useful for complex sample analysis.

Below is a table outlining typical HPLC conditions for the analysis of related phenolic and cinnamic acids, which can be adapted for this compound.

ParameterTypical Conditions
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate 0.5 - 1.5 mL/min
Detection UV-DAD at a wavelength corresponding to the compound's maximum absorbance
Injection Volume 5 - 20 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally not suitable for the direct analysis of polar, non-volatile compounds like this compound. To make the compound amenable to GC analysis, a derivatization step is necessary to increase its volatility and thermal stability. mdpi.comresearchgate.net

Derivatization : The active hydrogens in the hydroxyl and carboxylic acid groups can be replaced using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) derivatives. mdpi.com

The resulting volatile derivative can then be separated on a GC column and detected, most commonly by a mass spectrometer (GC-MS), which provides both quantitative data and structural information. researchgate.net

ParameterTypical Conditions for Derivatized Phenolic Acids
Derivatizing Agent BSTFA with 1% TMCS, or MSTFA
Reaction Conditions Heating at 60-80°C for 30-60 minutes
GC Column Non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium or Hydrogen
Temperature Program A temperature gradient from a lower initial temperature (e.g., 100°C) to a higher final temperature (e.g., 300°C)
Detector Mass Spectrometry (MS)

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the qualitative screening of this compound, monitoring reaction progress, and assessing purity. tifr.res.inlibretexts.org

Stationary Phase : Silica (B1680970) gel plates are commonly used for the separation of polar aromatic compounds. epa.gov

Mobile Phase : A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically employed. The polarity of the mobile phase can be adjusted to achieve optimal separation. epa.gov

Visualization : The spots can be visualized under UV light, as the aromatic ring and nitro group will absorb UV radiation. tifr.res.in Chemical staining reagents can also be used for visualization. ijcps.org

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes under standardized conditions. libretexts.org

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines the advantages of both gas and liquid chromatography. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with the addition of a polar organic modifier like methanol. mdpi.com SFC is particularly well-suited for the analysis of polar compounds such as aromatic acids. researchgate.netnih.gov

Advantages : SFC offers faster analysis times, reduced organic solvent consumption, and unique selectivity compared to HPLC. mdpi.com

Stationary Phases : A variety of stationary phases, including those used in normal-phase and reversed-phase HPLC, can be employed in SFC to optimize the separation of polar analytes. researchgate.net For polar aromatic acids, polar stationary phases are often preferred. mdpi.com

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates compounds based on their charge-to-size ratio in an electric field. acs.org It is an excellent method for the analysis of charged species like this compound, which will be anionic at neutral or basic pH.

Methodology : A fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The sample is injected at one end, and the separated components are detected as they pass a detector window at the other end.

Advantages : CE offers very high separation efficiency, short analysis times, and requires only minute amounts of sample and reagents. acs.orgresearchgate.net

Typical CE conditions for the analysis of phenolic acids are summarized below.

ParameterTypical Conditions
Capillary Fused-silica, typically 50-75 µm inner diameter
Background Electrolyte (BGE) Borate buffer at a pH of 8-10
Separation Voltage 15 - 30 kV
Injection Hydrodynamic or electrokinetic
Detection UV-Vis, often at 200-280 nm

Spectrophotometric and Fluorometric Assays for Rapid Detection

Spectrophotometric and fluorometric methods can be employed for the rapid detection and quantification of this compound, particularly in simpler sample matrices where high-resolution separation is not required.

Spectrophotometry : The compound is expected to have a distinct UV-Visible absorption spectrum due to its chemical structure. rsc.org A spectrophotometric assay can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax). This method is simple and rapid but may be prone to interference from other absorbing species in the sample. iau.irresearchgate.netnih.govjchr.org

Fluorometry : Many cinnamic acid derivatives exhibit fluorescence. researchgate.netrsc.org However, the presence of the nitro group, a strong electron-withdrawing group, is known to quench fluorescence in aromatic compounds. nih.govbiocrick.com Therefore, a direct fluorometric assay for this compound is likely not feasible. An indirect assay based on fluorescence quenching of a known fluorophore could potentially be developed.

Development of Immunoassays and Biosensors (Conceptual framework and design, not clinical application)

The development of immunoassays and biosensors for this compound, a small molecule, presents unique design challenges. These methods offer the potential for high sensitivity and selectivity, making them valuable tools for research.

Conceptual Framework for Immunoassays:

Given that this compound is a small molecule, it is not immunogenic on its own. Therefore, the development of an immunoassay would necessitate a competitive format. tandfonline.comresearchgate.netresearchgate.net This approach involves synthesizing a conjugate where the target molecule (or a derivative) is coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an antibody response.

The fundamental principle of a competitive immunoassay for this compound would involve the competition between the free this compound in a sample and a labeled form of the compound for a limited number of antibody binding sites. The label could be an enzyme for an enzyme-linked immunosorbent assay (ELISA), a fluorescent molecule for a fluoroimmunoassay, or a chemiluminescent tag for a chemiluminescence immunoassay. tandfonline.com A higher concentration of the target compound in the sample would result in less of the labeled compound binding to the antibody, leading to a weaker signal. Conversely, a low concentration of the target compound would produce a strong signal.

Design of Immunoassays:

The design of a robust immunoassay for this compound would involve several key steps:

Hapten Synthesis and Conjugation: The carboxylic acid group of this compound could be activated to form an active ester, which would then be reacted with the amine groups of the carrier protein to form a stable amide linkage.

Antibody Production: The resulting conjugate would be used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively. Monoclonal antibodies are generally preferred for their high specificity.

Assay Development: A competitive ELISA format would be developed. This would involve immobilizing either the antibody or a conjugate of the target molecule onto a solid phase (e.g., a microtiter plate). The sample containing the free compound would then be incubated with a known amount of the enzyme-labeled compound and the antibody. After a washing step to remove unbound reagents, a substrate for the enzyme is added, and the resulting colorimetric, fluorescent, or chemiluminescent signal is measured.

Conceptual Framework for Biosensors:

Electrochemical biosensors represent a promising avenue for the rapid and sensitive detection of phenolic compounds, including this compound. nih.govacarindex.commdpi.comdergipark.org.tr These devices typically consist of a biological recognition element integrated with a physicochemical transducer. acs.org

For the detection of hydroxycinnamic acids and related phenolic compounds, enzymes such as laccase and tyrosinase are commonly employed as the biological recognition element. mdpi.comnih.govresearchgate.net These oxidoreductase enzymes can catalyze the oxidation of a wide range of phenolic compounds. acs.org The electrochemical transducer then measures the change in current or potential resulting from the enzymatic reaction, which is proportional to the concentration of the analyte. mdpi.com

Design of Biosensors:

The design of an enzymatic biosensor for this compound would focus on the following aspects:

Electrode Modification: A working electrode, often made of glassy carbon or screen-printed carbon, would be modified to enhance its sensitivity and facilitate enzyme immobilization. dergipark.org.tr Nanomaterials such as gold nanoparticles, carbon nanotubes, or graphene are frequently used to increase the electrode's surface area and improve electron transfer kinetics. acarindex.comdergipark.org.tr

Enzyme Immobilization: The chosen enzyme (e.g., laccase or tyrosinase) would be immobilized onto the modified electrode surface. Common immobilization techniques include physical adsorption, covalent bonding, or entrapment within a polymer matrix like chitosan (B1678972). mdpi.comnih.gov The goal is to maintain the enzyme's catalytic activity and stability.

Detection Principle: The biosensor would operate based on the enzymatic oxidation of the phenolic group of this compound. The resulting electrons would be transferred to the electrode, generating a measurable amperometric or voltammetric signal. The intensity of this signal would correlate with the concentration of the compound in the sample. mdpi.com

The following table provides a conceptual comparison of potential immunoassay and biosensor designs for this compound.

ParameterConceptual Immunoassay (Competitive ELISA)Conceptual Biosensor (Enzymatic)
Recognition ElementSpecific antibody (monoclonal or polyclonal)Enzyme (e.g., laccase, tyrosinase)
Detection PrincipleCompetitive binding of labeled vs. unlabeled analyte to antibodyElectrochemical detection of enzymatic reaction products
Signal OutputColorimetric, fluorescent, or chemiluminescentAmperometric or voltammetric
Key Design ChallengeHapten synthesis and production of high-affinity antibodiesEnzyme immobilization and maintaining long-term stability
Potential AdvantagesHigh specificity and sensitivityRapid analysis and potential for portability

Sample Preparation and Matrix Effects in Diverse Matrices (e.g., plant extracts, food matrices, environmental samples)

The analysis of this compound in complex matrices such as plant extracts, food products, and environmental samples is often complicated by the presence of interfering substances. nih.gov Effective sample preparation is therefore essential to isolate the target analyte and minimize matrix effects, which can suppress or enhance the analytical signal, leading to inaccurate quantification. researchgate.net

Sample Preparation Techniques:

The choice of sample preparation method depends on the nature of the matrix and the concentration of the analyte. For hydroxycinnamic acids and their derivatives, several techniques are commonly employed.

Plant Extracts: The extraction of phenolic compounds from plant materials often involves solid-liquid extraction with solvents such as methanol, ethanol (B145695), or acetone, or mixtures of these with water. pan.olsztyn.pl To release compounds that are bound to cell wall components, alkaline or enzymatic hydrolysis may be necessary. mdpi.comnih.gov Subsequent purification steps can include liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering compounds like pigments, lipids, and sugars. mdpi.com

Food Matrices: Food matrices can be highly complex, containing proteins, carbohydrates, fats, and other components that can interfere with the analysis. nih.gov For the analysis of phenolic compounds in foods, sample preparation may involve an initial extraction with a suitable solvent, followed by a "clean-up" step. nih.gov This can include protein precipitation, centrifugation, and SPE. The interactions between phenolic compounds and food matrix components can negatively affect their bioaccessibility and recovery. nih.gov

Environmental Samples: The analysis of cinnamic acid derivatives in environmental samples, such as water or soil, often requires a pre-concentration step due to the typically low concentrations of these compounds. mdpi.comepa.gov Solid-phase extraction is a widely used technique for this purpose, as it allows for the selective retention of the target analyte and its elution in a small volume of a clean solvent.

The following table summarizes common sample preparation techniques and their applicability to different matrices for the analysis of compounds structurally similar to this compound.

MatrixExtraction TechniquePurification/Concentration TechniqueKey Considerations
Plant ExtractsSolid-Liquid Extraction (e.g., with methanol/water)Solid-Phase Extraction (SPE), Liquid-Liquid ExtractionPotential need for hydrolysis to release bound forms. mdpi.comnih.gov
Food MatricesSolvent ExtractionProtein Precipitation, SPEHigh variability in matrix composition (fats, proteins, sugars). nih.gov
Environmental Samples (Water)-Solid-Phase Extraction (SPE)Low analyte concentrations often require a pre-concentration step. epa.gov

Matrix Effects:

Matrix effects are a significant challenge in the quantitative analysis of this compound, particularly when using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). These effects arise from co-eluting matrix components that can alter the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to either signal suppression or enhancement. researchgate.net

The extent of matrix effects can vary depending on the complexity of the sample matrix and the specific analytical conditions. For example, in the analysis of phenolic compounds in olive oil, significant matrix effects have been observed. researchgate.net Similarly, the complex composition of plant extracts and food products can lead to substantial matrix-induced inaccuracies.

Strategies to Mitigate Matrix Effects:

Several strategies can be employed to minimize or compensate for matrix effects:

Effective Sample Clean-up: The most direct approach is to remove interfering components through rigorous sample preparation, as described above.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar in composition to the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.

Use of Internal Standards: An internal standard is a compound that is structurally similar to the analyte but isotopically labeled (e.g., with ¹³C or ²H). It is added to both the samples and calibration standards at a known concentration. Since the internal standard is affected by the matrix in a similar way to the analyte, the ratio of the analyte signal to the internal standard signal can be used for accurate quantification.

Standard Addition Method: This method involves adding known amounts of the analyte to the sample itself and then extrapolating to determine the initial concentration. This is a robust method for overcoming matrix effects but can be time-consuming.

By carefully considering and addressing the challenges of sample preparation and matrix effects, it is possible to develop reliable and accurate analytical methods for the quantification of this compound in a variety of complex matrices.

Theoretical and Emerging Applications

As a Scaffold in Rational Drug Design

The cinnamic acid framework is recognized in medicinal chemistry as a "privileged scaffold," meaning it is a molecular structure capable of binding to multiple biological targets. researchgate.netingentaconnect.com The specific substitutions on 4-hydroxy-3-methoxy-5-nitrocinnamic acid provide multiple points for modification, making it an intriguing candidate for rational drug design.

The conceptual framework for its use in lead identification and optimization is based on the distinct roles of its functional groups:

Cinnamic Acid Core : Provides a rigid backbone that can be spatially oriented to fit into the active sites of enzymes or receptors. biointerfaceresearch.com

Hydroxyl and Methoxy (B1213986) Groups : These groups can act as hydrogen bond donors and acceptors, respectively, which are crucial for molecular recognition and binding affinity to biological targets. nih.gov Derivatives of cinnamic acid with these substitutions have shown potential in the development of neurotrophic agents. nih.gov

Nitro Group : As a strong electron-withdrawing group, the nitro moiety can significantly alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets. nih.govresearchgate.net The presence of a nitro group is a feature in various antimicrobial and anticancer agents, where it can be involved in bioreductive activation mechanisms. nih.govnih.govmdpi.com

By systematically modifying these groups, medicinal chemists could theoretically develop a library of compounds derived from this scaffold to target a wide array of diseases.

Table 1: Potential Roles of Functional Groups in Drug Design

Functional Group Potential Role in Drug Scaffold Rationale
Carboxylic Acid Anchoring group, solubility Forms ionic interactions and hydrogen bonds with receptor sites.
Alkene Chain Conformational rigidity Provides specific geometry for optimal binding.
Phenyl Ring Core structure Allows for various substitutions to modulate activity.
Hydroxyl (-OH) Hydrogen bond donor Critical for specific interactions with biological targets.
Methoxy (-OCH₃) Hydrogen bond acceptor, lipophilicity Modulates solubility and binding affinity.
Nitro (-NO₂) Electronic modulation, bioreduction Alters charge distribution; can act as a prodrug activator. svedbergopen.com

Precursor for Advanced Materials

Cinnamic acid and its derivatives are valuable building blocks in polymer science due to their unique structural features, including the aromatic ring and the reactive carbon-carbon double bond. rsc.orgrsc.org this compound could serve as a monomer for the synthesis of functional polymers, composites, and supramolecular assemblies.

Polymers and Composites : The carboxylic acid and hydroxyl groups can participate in polymerization reactions to form polyesters or polyamides. researchgate.net The entire molecule can be grafted onto other polymer backbones as a pendant group. The presence of the nitro group would impart specific electronic properties to the resulting polymer, which could be useful in the development of materials for electronics or nonlinear optics.

Supramolecular Assemblies : The planar structure and the potential for hydrogen bonding (via the hydroxyl and carboxylic acid groups) and π-π stacking (via the aromatic ring) make this molecule a candidate for building self-assembling supramolecular structures. The nitro group's strong dipole moment could influence the packing and stability of these assemblies.

Photo-responsive Materials : A well-known characteristic of cinnamic acid derivatives is their ability to undergo [2+2] cycloaddition upon exposure to UV light. researchgate.net This reversible dimerization is the basis for photo-crosslinkable polymers used in photoresists and other light-sensitive material applications. The substituents on the phenyl ring would modulate the photochemical reactivity of the molecule.

Chemical Probes for Biological Research

Fluorescent probes are indispensable tools in biological research for visualizing and tracking biomolecules and cellular processes. researchgate.net While cinnamic acid derivatives can be inherently fluorescent, the introduction of a nitro group typically quenches fluorescence. frontiersin.orgnih.govnih.gov This quenching effect, however, can be ingeniously exploited.

"Turn-On" Fluorescent Probes : A probe based on this compound could be designed to be non-fluorescent initially. In specific biological environments, such as hypoxic (low oxygen) conditions found in tumors, the nitro group can be enzymatically reduced to an amino group. This chemical transformation would eliminate the quenching effect and "turn on" fluorescence, allowing for targeted imaging of such environments. Nitroaromatic compounds are known to be potent fluorescence quenchers, a property that is foundational to this type of sensor design. chalcogen.roacs.orgmdpi.com

Affinity Labels : The carboxylic acid group provides a convenient handle for attaching the molecule to other biomolecules, such as peptides or antibodies. This would allow the cinnamic acid derivative to be delivered to a specific site within a cell or organism. The molecule could then act as an affinity label, binding covalently to a target protein through reactions involving its alkene group.

Role in Environmental Remediation Technologies

The structural features of this compound suggest its potential utility in environmental remediation through several conceptual mechanisms.

Photocatalytic Degradation Studies : Nitroaromatic compounds are common environmental pollutants. This molecule could serve as a model compound for studying the photocatalytic degradation pathways of complex nitroaromatics. Research on the degradation of other cinnamic acid derivatives shows they can be broken down using catalysts like titanium dioxide (TiO₂) under UV irradiation. nih.govdavidpublisher.com Understanding the degradation of this molecule could provide insights into developing more efficient methods for removing similar pollutants from water. enpress-publisher.com

Functionalized Adsorbents : The molecule could be immobilized onto a solid support, such as biochar or silica (B1680970), to create a functionalized adsorbent material. mdpi.comproquest.com The hydroxyl and carboxylic acid groups could chelate heavy metal ions, while the aromatic ring could interact with and adsorb organic pollutants from contaminated water through π-π interactions. researchgate.net The development of functional adsorption materials is a key area of research in pollution chemistry. mdpi.com

Development of Novel Analytical Standards and Reference Materials

For any new compound to be studied and utilized in research or industry, the availability of a pure, well-characterized analytical standard is essential. sigmaaldrich.com The development of this compound as a reference material would be a critical first step for its potential applications.

The process would involve:

Chemical Synthesis : Developing a reliable and reproducible synthetic route to produce the compound with high purity. Methods for synthesizing cinnamic acid derivatives, such as the Perkin reaction or Knoevenagel condensation, could be adapted for this purpose. thepharmajournal.comjocpr.com

Purification : Employing techniques like recrystallization and chromatography to isolate the compound and remove impurities.

Characterization : Using a suite of analytical techniques (e.g., NMR spectroscopy, mass spectrometry, FT-IR spectroscopy, and elemental analysis) to confirm its chemical structure and identity.

Certification : Establishing its purity through quantitative methods, such as high-performance liquid chromatography (HPLC), allowing it to be used as a certified reference material or analytical standard for calibrating instruments and validating analytical methods. fishersci.comsigmaaldrich.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
Cinnamic acid

Environmental Fate and Biotransformation

Photodegradation Pathways and Kinetics

The presence of a chromophore in the structure of 4-hydroxy-3-methoxy-5-nitrocinnamic acid, specifically the nitroaromatic ring, suggests its susceptibility to photodegradation by sunlight. The kinetics and pathways of this degradation are influenced by the combined electronic effects of the hydroxyl, methoxy (B1213986), and nitro groups, as well as the cinnamic acid side chain.

Direct photolysis is a likely degradation pathway, where the absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical transformations. For nitroaromatic compounds, a common photochemical reaction is the nitro-nitrite rearrangement, which can lead to the formation of nitrophenolic and other hydroxylated species. The presence of a hydroxyl group on the aromatic ring can further influence the electronic state and reactivity of the molecule upon photoexcitation.

The kinetics of photodegradation can be influenced by environmental factors such as the intensity and wavelength of light, the presence of photosensitizers in the water, and the pH of the medium. For instance, the photodegradation of cinnamic acid has been observed to be pH-dependent.

Advanced oxidation processes (AOPs), involving highly reactive species like hydroxyl radicals (•OH), can also contribute to the degradation of this compound in the environment. These radicals can be generated through various photochemical reactions in natural waters.

A hypothetical photodegradation pathway for this compound could involve the following steps:

Excitation of the molecule by UV radiation.

Intramolecular reactions such as the nitro-nitrite rearrangement.

Attack by hydroxyl radicals, leading to hydroxylation of the aromatic ring or cleavage of the side chain.

Further degradation of the initial photoproducts into smaller organic molecules and eventually mineralization to carbon dioxide, water, and inorganic ions.

Microbial Degradation and Metabolism in Environmental Systems

The biodegradation of this compound in environmental systems is expected to be carried out by a diverse range of microorganisms, including bacteria and fungi. The degradation pathways will likely involve enzymatic reactions targeting both the aromatic ring and the cinnamic acid side chain.

A crucial initial step in the microbial metabolism of many nitroaromatic compounds is the reduction of the nitro group. This is often mediated by nitroreductase enzymes, which are found in a wide variety of aerobic and anaerobic microorganisms. The reduction of the nitro group to a nitroso, hydroxylamino, or amino group can make the aromatic ring more susceptible to subsequent enzymatic attack.

The cinnamic acid side chain is also a target for microbial degradation. A common pathway for the breakdown of cinnamic acid and its derivatives is β-oxidation, which involves the stepwise removal of two-carbon units from the side chain.

Based on the known metabolic pathways for related compounds, a plausible microbial degradation pathway for this compound could include:

Nitro group reduction: Enzymatic reduction of the nitro group to an amino group, forming 4-hydroxy-3-methoxy-5-aminocinnamic acid.

Side-chain degradation: β-oxidation of the cinnamic acid side chain to yield a corresponding benzoic acid derivative.

Demethoxylation and/or hydroxylation: Enzymatic removal of the methoxy group or addition of further hydroxyl groups to the aromatic ring.

Ring cleavage: Opening of the aromatic ring by dioxygenase enzymes, a common strategy in the aerobic degradation of aromatic compounds.

Further metabolism: The resulting aliphatic intermediates are then channeled into central metabolic pathways of the microorganisms.

The rate of microbial degradation will depend on various environmental factors, including the availability of nutrients, oxygen levels, temperature, pH, and the presence of a competent microbial community.

Persistence, Mobility, and Bioavailability in Environmental Compartments (Soil, Water, Air)

The persistence, mobility, and bioavailability of this compound in the environment are governed by its physicochemical properties and its interactions with different environmental matrices.

Persistence: The presence of the nitro group on the aromatic ring is expected to confer a degree of recalcitrance to the molecule, potentially leading to its persistence in the environment. Nitroaromatic compounds are generally more resistant to degradation than their non-nitrated counterparts. However, the presence of hydroxyl and methoxy groups, as well as the carboxylic acid function, may enhance its susceptibility to microbial attack compared to more highly nitrated compounds.

Mobility: The mobility of this compound in soil and water will be influenced by its water solubility and its tendency to sorb to soil particles and organic matter. The carboxylic acid and hydroxyl groups can participate in hydrogen bonding and can be ionized depending on the pH, which would increase its water solubility and potential for leaching through the soil profile into groundwater. Conversely, these functional groups, along with the aromatic ring, can also interact with soil organic matter and clay minerals, leading to sorption and reduced mobility. The octanol-water partition coefficient (Kow) is a key parameter used to predict the partitioning behavior of a chemical, with a higher Kow indicating a greater tendency to associate with organic phases and thus lower mobility in water.

Bioavailability: The bioavailability of this compound to microorganisms for degradation will be affected by its partitioning between the solid, aqueous, and air phases in the environment. In soil, only the fraction of the compound that is dissolved in the soil pore water is generally considered to be readily available for microbial uptake and degradation. Strong sorption to soil particles can significantly reduce its bioavailability and thus its rate of biodegradation.

In the air , the compound is expected to have a low volatility due to its relatively high molecular weight and the presence of polar functional groups. Therefore, long-range atmospheric transport is not anticipated to be a major environmental fate process.

The following table summarizes the expected environmental behavior of this compound in different environmental compartments.

Environmental CompartmentExpected Behavior
Soil Moderate to low mobility due to potential for sorption to organic matter and clay minerals. Persistence will be influenced by microbial activity. Bioavailability may be limited by sorption.
Water Soluble, with potential for transport in surface and groundwater. Subject to photodegradation and microbial degradation.
Air Low volatility, limiting its presence and transport in the atmosphere.

Identification and Characterization of Environmental Transformation Products

The transformation of this compound in the environment will lead to the formation of various intermediate products. The identification and characterization of these transformation products are crucial for a complete understanding of its environmental fate and potential risks.

Based on the likely degradation pathways discussed in the previous sections, a number of potential transformation products can be predicted.

Photodegradation Products:

Hydroxylated derivatives: Formed through the attack of hydroxyl radicals.

Nitrophenolic compounds: Resulting from the nitro-nitrite rearrangement and subsequent reactions.

Products of side-chain cleavage: Such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde or the corresponding benzoic acid.

Microbial Transformation Products:

4-hydroxy-3-methoxy-5-aminocinnamic acid: Formed by the reduction of the nitro group.

4-hydroxy-3-methoxy-5-nitrobenzoic acid: A potential product of β-oxidation of the side chain.

Decarboxylation products: Such as the corresponding nitrostyrene derivative, although this may be a minor pathway.

Ring cleavage products: Aliphatic acids resulting from the enzymatic opening of the aromatic ring.

The following table provides a list of potential environmental transformation products of this compound.

Transformation ProcessPotential Transformation Products
Photodegradation Hydroxylated nitrocinnamic acids, nitrophenols, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, 4-hydroxy-3-methoxy-5-nitrobenzoic acid
Microbial Degradation 4-hydroxy-3-methoxy-5-aminocinnamic acid, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, catechols, protocatechuic acid derivatives, aliphatic ring-cleavage products

The characterization of these transformation products in environmental samples would typically involve advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Theoretical Environmental Impact Assessment and Ecotoxicological Modeling

In the absence of direct ecotoxicological data for this compound, its potential environmental impact can be theoretically assessed using computational models and by considering the known toxicity of structurally related compounds.

Ecotoxicological Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the toxicity of a chemical based on its molecular structure. For nitroaromatic compounds, QSAR models have been developed to predict their toxicity to various aquatic organisms such as algae, daphnids, and fish. These models often use molecular descriptors such as the octanol-water partition coefficient (log Kow), energy of the lowest unoccupied molecular orbital (ELUMO), and other electronic and steric parameters to correlate the chemical structure with its biological activity.

The toxicity of this compound could be estimated using such QSAR models. The presence of the nitro group is a key feature that often contributes to the toxicity of aromatic compounds. The mode of action of many nitroaromatics involves their reduction to reactive intermediates that can cause oxidative stress and damage to cellular macromolecules.

Analog Approach: The potential ecotoxicity can also be inferred by examining the known toxicological data for structurally similar compounds.

Nitrophenols: Are known to be toxic to aquatic life. Their toxicity is often related to their ability to uncouple oxidative phosphorylation.

Cinnamic acid and its derivatives: Generally exhibit lower toxicity compared to many other aromatic compounds. However, some derivatives have been shown to have phytotoxic effects.

A theoretical environmental impact assessment would need to consider the predicted environmental concentrations (PECs) of the compound and its transformation products, and compare these with the predicted no-effect concentrations (PNECs) derived from ecotoxicological data or QSAR models.

The following table summarizes the key aspects of a theoretical environmental impact assessment for this compound.

Assessment AspectTheoretical Considerations
Predicted Environmental Concentration (PEC) Dependent on usage patterns and environmental fate properties (persistence, mobility).
Predicted No-Effect Concentration (PNEC) Can be estimated using QSAR models for nitroaromatic compounds and by considering the toxicity of analogous substances like nitrophenols.
Risk Characterization The ratio of PEC to PNEC would indicate the potential for environmental risk. A ratio greater than one suggests a potential for adverse effects on environmental organisms.

Further experimental work would be necessary to validate these theoretical assessments and to fully understand the environmental risks posed by this compound.

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Strategies

The development of efficient and environmentally benign synthetic routes is paramount for the future investigation of 4-Hydroxy-3-methoxy-5-nitrocinnamic acid. Current synthetic methodologies for similar compounds often rely on classical approaches like the Perkin reaction or Knoevenagel-Doebner condensation. nih.govthepharmajournal.com While effective, these methods can involve harsh reaction conditions, hazardous solvents, and the formation of unwanted byproducts.

Future research should focus on "green chemistry" alternatives. ijesrr.orgbepls.com This includes the use of microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for other cinnamic acid derivatives, often under solvent-free conditions. semanticscholar.orgacs.org Another promising avenue is the exploration of biocatalysis. Enzymatic synthesis, for instance using immobilized lipases like Novozym 435, has been successfully employed for the esterification of related compounds such as ferulic acid. nih.gov Adapting such enzymatic methods could offer a highly selective and sustainable route to this compound and its derivatives. d-nb.infoingentaconnect.com Furthermore, developing syntheses that utilize biodegradable solvents derived from renewable resources would significantly reduce the environmental footprint of its production. semanticscholar.orgnih.gov

Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Reduced reaction times, higher yields, solvent-free conditions.Optimization of reaction parameters (power, temperature, time) for the specific target compound.
Biocatalysis (Enzymatic) High selectivity, mild reaction conditions, environmentally benign.Screening for suitable enzymes (e.g., ligases, lipases) and process optimization. nih.govd-nb.info
Green Solvent Systems Use of biodegradable and less toxic solvents (e.g., water, ionic liquids). nih.govnih.govInvestigating compound solubility and reaction efficiency in alternative solvent systems.
Continuous Flow Chemistry Enhanced safety, scalability, and process control, particularly for nitration reactions. mdpi.comDesign and implementation of flow reactors for multi-step synthesis.

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level (In vitro and In silico)

Understanding how this compound interacts with biological targets at a molecular level is crucial for unlocking its therapeutic potential. The broad spectrum of activities observed in related cinnamic acid derivatives—including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties—suggests that this compound could modulate various biological pathways. nih.goveurekaselect.commdpi.com

In vitro studies are essential to screen for and validate biological activity. Initial research should involve assays to determine its antioxidant capacity and its potential as an antimicrobial agent against a panel of bacteria and fungi. mdpi.commdpi.com Subsequent studies could investigate its cytotoxic effects on various cancer cell lines and its ability to inhibit key enzymes involved in inflammation or other disease processes. mdpi.comnih.gov

In silico computational methods offer a powerful, complementary approach to predict and rationalize these interactions. biointerfaceresearch.com

Molecular Docking: This technique can be used to predict the binding affinity and orientation of the compound within the active site of specific protein targets, such as enzymes or receptors. Studies on similar compounds like ferulic acid have successfully used docking to predict interactions with cancer-related receptors. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to assess the compound's drug-likeness. nih.govresearchgate.net Web-based platforms can provide initial estimates of parameters like water solubility, intestinal absorption, and potential toxicity, guiding further experimental work. biointerfaceresearch.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-protein complex over time, revealing dynamic interactions that are not apparent from static docking poses. researchgate.net

By combining these computational predictions with targeted in vitro experiments, researchers can build a comprehensive understanding of the compound's mechanism of action.

Integration of Artificial Intelligence and Machine Learning in Compound Research and Design

Future research can employ ML models for:

Bioactivity Prediction: ML algorithms, such as random forests or deep neural networks, can be trained on large datasets of known bioactive molecules to predict the potential biological activities of new compounds. mdpi.comresearchgate.net This approach, known as quantitative structure-activity relationship (QSAR) modeling, can prioritize which derivatives of the lead compound should be synthesized and tested. nih.gov

Virtual Screening: Combined ligand-based and structure-based virtual screening can efficiently sift through large chemical libraries to identify compounds with a high probability of being active against a specific biological target. researchgate.netmdpi.comresearchgate.net This has been successfully applied to identify cinnamic acid derivatives as potential inhibitors for enzymes from pathogens like Leishmania major. mdpi.com

De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties. By providing the model with the this compound scaffold and a target activity profile, it can generate new, optimized structures for synthesis. nih.gov This allows for a more targeted exploration of chemical space, potentially leading to the discovery of more potent and selective compounds. sciencedaily.com

The integration of AI can significantly reduce the time and cost associated with the traditional trial-and-error approach to drug discovery, enabling a more rational and efficient design cycle.

AI/ML ApplicationObjectivePotential Impact
QSAR Modeling Predict biological activity based on chemical structure.Prioritize synthesis of the most promising derivatives. nih.gov
Virtual Screening Identify potential biological targets for the compound.Accelerate hit identification and hypothesis generation. researchgate.net
Generative Models Design novel molecules with optimized properties.Discover new chemical entities with enhanced efficacy and safety profiles. nih.gov

Addressing Challenges in Compound Accessibility and Scalable Production

For any promising compound to move from the laboratory to practical application, its synthesis must be scalable, cost-effective, and safe. The industrial-scale production of this compound presents several challenges, particularly related to its nature as a nitroaromatic compound.

The nitration step in the synthesis of precursors is often problematic, requiring the use of corrosive and hazardous reagents like nitric and sulfuric acid. researchgate.net Furthermore, organic nitro compounds can be thermally unstable and pose a risk of runaway reactions if not handled under carefully controlled conditions. acs.orgresearchgate.net

Future research must address these scalability challenges by:

Developing Safer Nitration Protocols: Investigating milder and more selective nitrating agents and conditions to improve the safety profile of the synthesis.

Implementing Process Analytical Technology (PAT): Using in-process monitoring to ensure that reactions are proceeding safely and efficiently, allowing for real-time control and prevention of hazardous situations.

Exploring Continuous Flow Synthesis: Transitioning from batch to continuous flow reactors can significantly improve heat management, enhance safety, and allow for easier scaling of production. mdpi.com This approach is particularly well-suited for handling potentially hazardous reactions.

Optimizing Purification Methods: Traditional purification methods like recrystallization can be solvent- and energy-intensive. orgsyn.org Developing more sustainable purification techniques, such as chromatography-free methods or those using recyclable solvents, will be crucial for large-scale production. researchgate.net

Collaborative and Interdisciplinary Research Imperatives in Chemical Biology and Materials Science

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. The journey from molecular design to a final application requires expertise from a wide range of scientific fields.

Chemical Biology: A strong collaboration between synthetic organic chemists, computational chemists, and biologists is essential. Chemists can design and synthesize novel derivatives, computational scientists can predict their properties and interactions, and biologists can perform the in vitro and in vivo testing to validate these predictions and elucidate biological mechanisms. researchgate.netresearchgate.net

Materials Science: Beyond pharmaceutical applications, cinnamic acid derivatives are used in cosmetics and as precursors for polymers and other functional materials. thepharmajournal.com Collaboration with materials scientists could lead to the development of novel materials incorporating this compound. For example, its unique electronic and structural properties could be exploited in the creation of new polymers, coatings, or functional surfaces with tailored antioxidant or antimicrobial characteristics.

By fostering these interdisciplinary collaborations, the scientific community can fully explore the potential of this compound, accelerating discovery and translating fundamental research into practical innovations in both medicine and materials science.

Q & A

Basic Research Question

  • NMR Analysis : Use ¹H and ¹³C NMR in deuterated DMSO to resolve signals from aromatic protons and substituents. The nitro group’s electron-withdrawing effect deshields adjacent protons, shifting peaks downfield (δ 8.0–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 213.14 (C₈H₇NO₆) .
  • IR Spectroscopy : Identify key functional groups: broad O-H stretch (~3200 cm⁻¹), nitro symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹), and conjugated carboxylic acid C=O (~1680 cm⁻¹) .

How can spectral overlaps in NMR due to the nitro group be resolved?

Advanced Research Question

  • 2D NMR Techniques : Utilize COSY (homonuclear correlation) and HSQC (heteronuclear single-quantum coherence) to disentangle overlapping aromatic signals.
  • Solvent Selection : Switch to deuterated acetone or methanol to alter chemical shift dispersion.
  • Dynamic Effects : Perform variable-temperature NMR to exploit differences in spin relaxation rates caused by the nitro group’s strong electron-withdrawing effects .

What experimental designs are suitable for studying the compound’s thermal stability under varying pH conditions?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (25–300°C) to identify decomposition thresholds.
  • pH-Dependent Stability : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C for 4 weeks. Analyze degradation products via LC-MS.
  • Incompatibility Notes : Avoid strong acids/alkalis, as they may hydrolyze the methoxy group or decarboxylate the carboxylic acid .

What is the role of the nitro group in facilitating electron-deficient intermediates for synthetic applications?

Advanced Research Question

  • Electrochemical Studies : Cyclic voltammetry reveals reduction potentials of the nitro group, guiding its use in redox-active systems.
  • Computational Modeling : Density functional theory (DFT) calculations predict charge distribution and reactive sites (e.g., para to nitro for electrophilic substitution).
  • Applications : The nitro group enhances reactivity in Diels-Alder reactions or as a directing group in cross-coupling chemistry .

What safety protocols should be followed given limited toxicological data?

Basic Research Question

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
  • First-Aid Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult medical professionals immediately, referencing SDS guidelines .

What mechanistic insights exist for selective reduction of the nitro group in this compound?

Advanced Research Question

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) to reduce nitro to amine. Monitor reaction progress via TLC.
  • Chemical Reductants : Compare SnCl₂/HCl vs. Na₂S₂O₄ in aqueous ethanol. The latter may preserve the methoxy group better.
  • Side Reactions : Over-reduction to hydroxylamine or competing demethoxylation can occur; optimize temperature (25–50°C) and stoichiometry .

Which purification techniques are most effective post-synthesis?

Basic Research Question

  • Recrystallization : Use ethanol/water (7:3 v/v) for high recovery of crystalline product.
  • Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for analytical purity checks .

How can interactions between this compound and biological macromolecules be studied?

Advanced Research Question

  • Molecular Docking : Simulate binding to enzymes (e.g., tyrosine kinases) using AutoDock Vina. The nitro group may engage in π-π stacking or hydrogen bonding.
  • Fluorescence Quenching : Monitor tryptophan residue quenching in serum albumin to assess binding constants (e.g., Stern-Volmer analysis) .

How does the compound’s stability differ in organic versus aqueous solutions?

Advanced Research Question

  • Organic Solvents : Stable in DMSO or DMF for >6 months at −20°C.
  • Aqueous Solutions : Hydrolytic degradation occurs above pH 9, forming 4-hydroxy-3-methoxybenzoic acid. Conduct long-term stability studies with periodic HPLC analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.